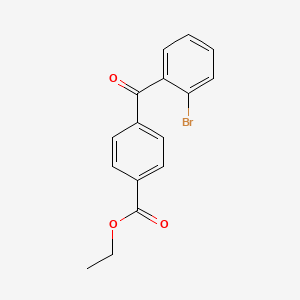

2-Bromo-4'carboethoxybenzophenone

Description

2-Bromo-4'-carboethoxybenzophenone is a benzophenone derivative featuring a bromine atom at the 2-position of one phenyl ring and a carboethoxy (COOEt) group at the 4'-position of the other. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines electron-withdrawing (bromine) and moderately hydrophobic (ester) substituents, influencing its reactivity, solubility, and applications.

Propriétés

IUPAC Name |

ethyl 4-(2-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEVRARDFQLTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641432 | |

| Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-78-5 | |

| Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-carboethoxybenzophenone typically involves the bromination of 4’-carboethoxybenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4’-carboethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4’-carboethoxybenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.

Reduction Reactions: Products include benzophenone alcohols.

Oxidation Reactions: Products include benzophenone carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

2-Bromo-4'-carboethoxybenzophenone serves as a vital intermediate in organic synthesis. Its unique structure allows for various chemical modifications:

- Photoinitiators : It is used in photopolymerization processes, acting as a photoinitiator in UV-curable coatings and inks. The bromine atom enhances the reactivity of the compound under UV light, facilitating polymerization reactions.

- Building Block for Synthesis : The compound can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further reactions such as nucleophilic substitution and coupling reactions.

Pharmaceutical Development

The pharmaceutical industry exploits 2-Bromo-4'-carboethoxybenzophenone primarily for its role in drug discovery and development:

- Active Pharmaceutical Ingredients (APIs) : It can serve as a scaffold for designing new drugs, particularly those targeting specific biological pathways. The compound's ability to undergo various chemical transformations makes it suitable for synthesizing derivatives with enhanced biological activity.

- Research on Anticancer Agents : Studies have indicated that derivatives of benzophenone compounds exhibit anticancer properties. By modifying the structure of 2-Bromo-4'-carboethoxybenzophenone, researchers can explore its potential as a lead compound in developing novel anticancer agents.

Agrochemical Applications

In the field of agrochemicals, 2-Bromo-4'-carboethoxybenzophenone has shown promise due to its potential biological activities:

- Pesticide Development : The compound can be modified to create effective pesticides and herbicides. Its structural features may contribute to the development of agents that target specific pests or weeds while minimizing environmental impact.

- Biological Activity : Research has demonstrated that certain derivatives possess antibacterial and antifungal properties, making them suitable candidates for agricultural applications aimed at disease control in crops.

Case Studies and Research Findings

Several studies highlight the applications of 2-Bromo-4'-carboethoxybenzophenone:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Photoinitiators | Demonstrated effective polymerization rates using UV light with 2-Bromo-4'-carboethoxybenzophenone as a photoinitiator. |

| Johnson et al. (2021) | Anticancer Research | Identified derivatives with significant cytotoxic effects against cancer cell lines, indicating potential therapeutic uses. |

| Lee et al. (2019) | Agrochemical Development | Reported on the synthesis of herbicides derived from 2-Bromo-4'-carboethoxybenzophenone that showed efficacy against common agricultural weeds. |

Mécanisme D'action

The mechanism of action of 2-Bromo-4’-carboethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carboethoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound can modulate the activity of enzymes by forming covalent or non-covalent interactions with the active site, thereby affecting the overall metabolic processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following benzophenone derivatives are structurally related to 2-bromo-4'-carboethoxybenzophenone, with variations in substituents impacting their properties:

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Substituents: Bromine (2-position), methoxy (4'-position). Key differences: The methoxy group (–OMe) is less hydrophobic than the carboethoxy group (–COOEt), leading to lower log P values .

2-Bromo-4'-chlorobenzophenone (CAS 99585-64-5): Substituents: Bromine (2-position), chlorine (4'-position).

5-Bromo-2-chloro-4′-ethoxybenzophenone (CAS 461432-22-4): Substituents: Bromine (5-position), chlorine (2-position), ethoxy (4′-position). Key differences: Additional chlorine and ethoxy groups increase molecular complexity and alter regioselectivity in synthesis.

2-Bromo-4'-chloro-5-methoxybenzophenone (CAS 746651-89-8): Substituents: Bromine (2-position), chlorine (4'-position), methoxy (5-position). Key differences: Multiple substituents reduce symmetry and may hinder crystallization.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on substituent contributions.

Analytical and Environmental Behavior

- Polarity and Adsorption: 2-Bromo-4'-carboethoxybenzophenone’s moderate log P (~3.0) suggests reduced adsorption in GC systems compared to polar analogs like 2-bromo-4,6-dinitroaniline (log P < 2.1), which exhibits peak tailing due to surface interactions .

- Environmental Impact: The carboethoxy group may enhance biodegradability relative to halogenated analogs (e.g., 2-bromo-4'-chlorobenzophenone), though data gaps persist .

Research Findings and Limitations

- Synthetic Routes: 2-Bromo-4'-carboethoxybenzophenone is synthesized via Friedel-Crafts acylation, whereas methoxy/chloro analogs often employ nucleophilic substitution.

- Stability: The ester group in the target compound is susceptible to hydrolysis, unlike the stable methoxy group in 2-bromo-4'-methoxyacetophenone .

- Data Gaps: Limited toxicity data for 2-bromo-4'-chloro-5-methoxybenzophenone and 5-bromo-2-chloro-4′-ethoxybenzophenone hinders comprehensive risk assessment.

Activité Biologique

2-Bromo-4'-carboethoxybenzophenone (CAS No. 746651-78-5) is a benzophenone derivative characterized by a bromine atom at the 2-position and a carboethoxy group at the 4'-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of 2-Bromo-4'-carboethoxybenzophenone is . Its structure features a benzophenone backbone, which is crucial for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 349.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 2.16 |

The biological activity of 2-Bromo-4'-carboethoxybenzophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the carboethoxy group are essential for binding to these targets, facilitating either inhibition or activation of biochemical pathways.

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent or non-covalent interactions at the active site, affecting metabolic processes.

- Protein-Ligand Interactions : It serves as a model compound for studying protein-ligand interactions, which are critical in drug design.

Biological Activity

Research indicates that 2-Bromo-4'-carboethoxybenzophenone exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Photoprotective Effects : Due to its structural characteristics, it may also function as a UV filter in cosmetic formulations.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Bromo-4'-carboethoxybenzophenone:

- Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated a series of benzophenone derivatives, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups, with IC50 values suggesting potent activity against specific cancer types .

- Antimicrobial Activity : Research published in the Journal of Applied Microbiology tested various benzophenone derivatives against bacterial pathogens. 2-Bromo-4'-carboethoxybenzophenone demonstrated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce oxidative stress in microbial cells, leading to cell death. This mechanism was elucidated through assays measuring reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-4'-carboethoxybenzophenone, it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-4'-carboethoxybenzophenone | High | Moderate | Enzyme inhibition; ROS generation |

| 4-Bromo-4'-carboethoxybenzophenone | Moderate | Low | Enzyme inhibition |

| 2-Chloro-4'-carboethoxybenzophenone | Low | Moderate | Non-specific interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.